molecular formula C12H23NOS B13073857 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol

Katalognummer: B13073857
Molekulargewicht: 229.38 g/mol
InChI-Schlüssel: CAEIHMRROFSWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of thian-4-ylamine with cyclohexanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C12H23NOS

Molekulargewicht

229.38 g/mol

IUPAC-Name

1-[(thian-4-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H23NOS/c14-12(6-2-1-3-7-12)10-13-11-4-8-15-9-5-11/h11,13-14H,1-10H2

InChI-Schlüssel

CAEIHMRROFSWJR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CNC2CCSCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.